![molecular formula C19H27N3O B2411002 N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1448060-69-2](/img/structure/B2411002.png)
N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide
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Description
N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as a selective antagonist of the cannabinoid receptor 1 (CB1), which is involved in various physiological processes such as appetite regulation, pain perception, and mood control.
Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, this protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, the protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(15-6-2-1-3-7-15)20-13-16-12-18(14-10-11-14)22(21-16)17-8-4-5-9-17/h1-2,12,14-15,17H,3-11,13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGSECHIXSHMDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3CCC=CC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cyclohex-3-enecarboxamide |
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